![molecular formula C20H22O7 B162249 8-Hydroxypinoresinol CAS No. 81426-17-7](/img/structure/B162249.png)
8-Hydroxypinoresinol
Overview
Description
8-Hydroxypinoresinol is a lignan , a type of natural product found in various organisms . It has a molecular formula of C20H22O7 . It has been found to have antioxidant activity and may be useful for therapeutic or preventive applications in treating diseases related to ONOO− .
Synthesis Analysis
While specific synthesis methods for 8-Hydroxypinoresinol were not found, there are references to the synthesis of similar compounds, such as 8-hydroxyquinoline derivatives . These compounds were prepared and screened as antimicrobial agents . Their chemical structures were elucidated and confirmed using different spectroscopic methods such as elemental analysis data, Infrared, Nuclear Magnetic Resonance Spectroscopy .Molecular Structure Analysis
The molecular structure of 8-Hydroxypinoresinol consists of a bicyclic compound that includes a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 . The molecular weight is 374.4 g/mol .Physical And Chemical Properties Analysis
8-Hydroxypinoresinol has a density of 1.4±0.1 g/cm3, a boiling point of 605.7±55.0 °C at 760 mmHg, and a flash point of 320.1±31.5 °C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 98 Å2 .Scientific Research Applications
Cytoprotective Effects
8-Hydroxypinoresinol has shown promise in cytoprotective applications. In a study by Piao et al. (2009), 8-hydroxypinoresinol demonstrated protective effects against peroxynitrite-induced cell death in renal epithelial cells, suggesting potential therapeutic applications in treating diseases related to peroxynitrite toxicity (Piao, Cho, Jang & Cui, 2009).
Antioxidative Effects
Steffan et al. (2005) investigated the antioxidative capacity of 8-hydroxypinoresinol in an in-vitro assay, finding it displayed minor antioxidative effects. This study highlights the role of 8-hydroxypinoresinol in traditional Indonesian medicine, further underlining its potential antioxidative applications (Steffan, Wätjen, Michels, Niering, Wray, Ebel, Edrada, Kahl & Proksch, 2005).
Neuroprotective Actions
Kim et al. (2007) explored the neuroprotective action of 9-hydroxypinoresinol, a derivative of 8-hydroxypinoresinol, demonstrating its remarkable neuroprotective effect through antioxidant action in brain tissue. This suggests potential applications of 8-hydroxypinoresinol and its derivatives in protecting against oxidative damage in the brain (Kim, Cui, Sok, Oh, Kim & Liu, 2007).
Vasorelaxant Activities
A study by Piccinelli et al. (2004) on compounds isolated from Valeriana prionophylla revealed that 8-hydroxypinoresinol exhibited powerful antioxidant activity and significant vasorelaxant activity, which could have implications for cardiovascular health applications (Piccinelli, Arana, Cáceres, di Villa Bianca, Sorrentino & Rastrelli, 2004).
HIV-1 RT Inhibition
Research by Li et al. (2005) identified a new pinoresinol-type lignan that exhibited inhibitory effects on HIV-1 RT, indicating the potential use of 8-hydroxypinoresinol in HIV treatment (Li, Wang, Zhang, Luo & Chen, 2005).
Future Directions
properties
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICMVLOHBZPXIT-WNISUXOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315412 | |
Record name | 8-Hydroxypinoresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxypinoresinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Hydroxypinoresinol | |
CAS RN |
81426-17-7 | |
Record name | 8-Hydroxypinoresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81426-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxypinoresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxypinoresinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 185 °C | |
Record name | 8-Hydroxypinoresinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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